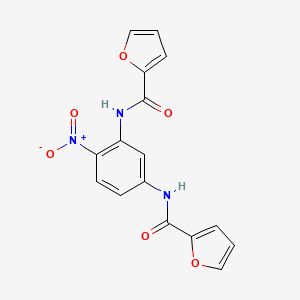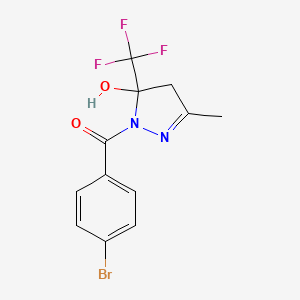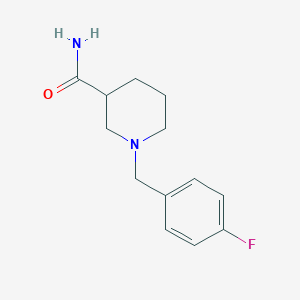![molecular formula C23H23NOS2 B5151850 N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(phenylthio)propanamide](/img/structure/B5151850.png)
N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(phenylthio)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(phenylthio)propanamide is a chemical compound that belongs to the class of thiol-containing compounds. It has gained significant attention in the scientific community due to its potential applications in various fields, including biomedical research.
作用机制
The exact mechanism of action of N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(phenylthio)propanamide is not fully understood. However, it is believed to exert its anticancer activity by inhibiting the activity of certain enzymes that are essential for cancer cell survival and proliferation. It also induces cell cycle arrest and apoptosis in cancer cells. The neuroprotective properties of N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(phenylthio)propanamide are thought to be mediated by its ability to modulate certain signaling pathways involved in neuronal survival and function.
Biochemical and Physiological Effects:
N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(phenylthio)propanamide has been shown to affect various biochemical and physiological processes in cells. It can induce oxidative stress and DNA damage in cancer cells, leading to cell death. It also affects the expression of certain genes involved in cancer cell survival and proliferation. In neuronal cells, it can modulate the expression of certain proteins involved in neuronal function and survival.
实验室实验的优点和局限性
One of the main advantages of using N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(phenylthio)propanamide in lab experiments is its potent anticancer and neuroprotective activity. It can be used to study the mechanisms of cancer cell death and neuroprotection. However, one limitation of using this compound is its potential toxicity, which can affect cell viability and experimental outcomes. It is important to use appropriate concentrations of the compound and to conduct toxicity assays before using it in experiments.
未来方向
There are several future directions for the research on N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(phenylthio)propanamide. One direction is to further investigate its mechanism of action and its potential targets in cancer cells and neuronal cells. Another direction is to explore its potential applications in other fields, such as drug delivery and material science. Additionally, there is a need for more studies to evaluate its safety and toxicity in vivo and to investigate its pharmacokinetics and pharmacodynamics.
合成方法
The synthesis of N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(phenylthio)propanamide involves the reaction of 2-methyl-4-[(phenylthio)methyl]aniline with 3-chlorothiopropanamide in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, which results in the formation of the desired product. The purity of the product can be improved by recrystallization from a suitable solvent.
科学研究应用
N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(phenylthio)propanamide has been used in various scientific research applications, including cancer research, neuropharmacology, and drug discovery. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Additionally, it has been reported to possess neuroprotective properties and can potentially be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NOS2/c1-18-16-19(17-27-21-10-6-3-7-11-21)12-13-22(18)24-23(25)14-15-26-20-8-4-2-5-9-20/h2-13,16H,14-15,17H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQWQUZIMDDJCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CSC2=CC=CC=C2)NC(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}-3-(phenylsulfanyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]pyrimidine](/img/structure/B5151774.png)
![N-benzyl-2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5151783.png)


![ethyl 4-{[3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}-1-piperidinecarboxylate](/img/structure/B5151808.png)

![4-methyl-1-[(3,4,5-trimethoxyphenyl)carbonothioyl]piperidine](/img/structure/B5151825.png)
![ethyl 4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-1-piperazinecarboxylate](/img/structure/B5151831.png)

![2-(5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5151837.png)
![3-[1-(2-chlorobenzyl)-4-piperidinyl]-N-cyclopropylpropanamide](/img/structure/B5151847.png)
![N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide](/img/structure/B5151855.png)
![4-methyl-6-(1-pyrrolidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5151874.png)
